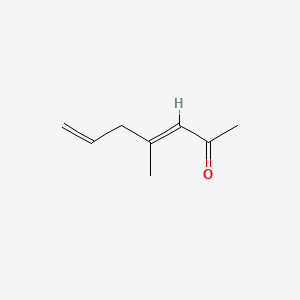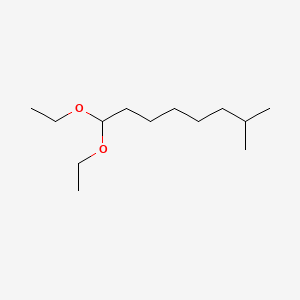
Isononane, 1,1-diethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isononane, 1,1-diethoxy- is a chemical compound with the molecular formula C13H28O2 and a molecular weight of 216.36 g/mol . It is also known by other names such as 1,1-Diethoxy-7-methyloctane, Isononal Diethyl Acetal, and Isononanal Diethylacetal . This compound is primarily used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isononane, 1,1-diethoxy- can be synthesized through the acetalization of isononanal with ethanol in the presence of an acid catalyst. The reaction typically involves heating isononanal and ethanol together with a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Isononanal+2EthanolAcid CatalystIsononane, 1,1-diethoxy-+Water
Industrial Production Methods
In industrial settings, the production of isononane, 1,1-diethoxy- follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Isononane, 1,1-diethoxy- undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, isononane, 1,1-diethoxy- can be hydrolyzed back to isononanal and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Isononanal and ethanol.
Oxidation: Isononanoic acid or other oxidized derivatives.
Substitution: Various substituted isononane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isononane, 1,1-diethoxy- has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of isononane, 1,1-diethoxy- depends on the specific application and reaction it is involved in. In hydrolysis reactions, the compound undergoes cleavage of the acetal bond to form isononanal and ethanol. In oxidation reactions, it is converted to carboxylic acids or other oxidized products through the action of oxidizing agents. The molecular targets and pathways involved vary based on the specific chemical or biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonane, 1,1-diethoxy-: Similar structure but with a different alkyl chain length.
Isononanal Diethyl Acetal: Another name for isononane, 1,1-diethoxy-.
Isononal Diethyl Acetal: Another name for isononane, 1,1-diethoxy-.
Uniqueness
Isononane, 1,1-diethoxy- is unique due to its specific alkyl chain length and the presence of two ethoxy groups. This structure imparts distinct chemical properties, making it suitable for specific applications in organic synthesis, industrial production, and scientific research .
Eigenschaften
CAS-Nummer |
67923-83-5 |
|---|---|
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1,1-diethoxy-7-methyloctane |
InChI |
InChI=1S/C13H28O2/c1-5-14-13(15-6-2)11-9-7-8-10-12(3)4/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
UAARUIRTLPTVEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCCCC(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


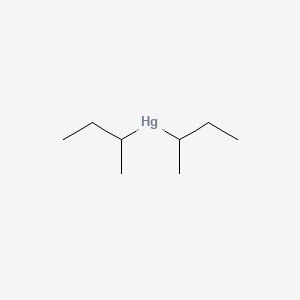

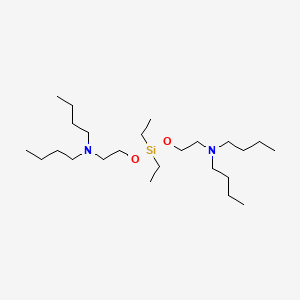
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
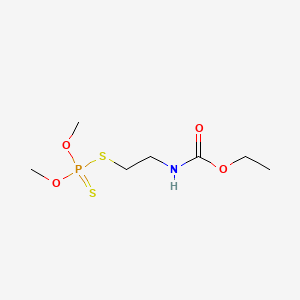
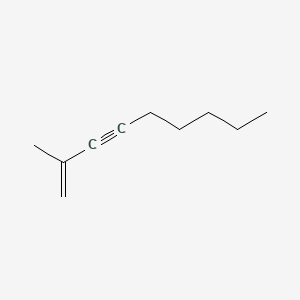
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)

![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
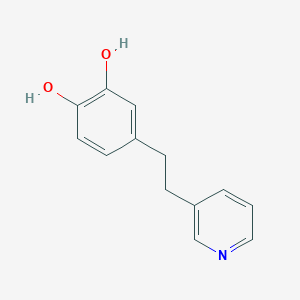
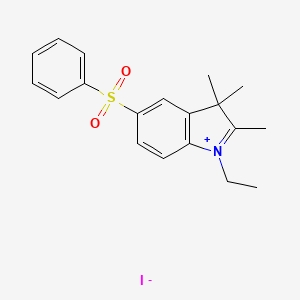
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
